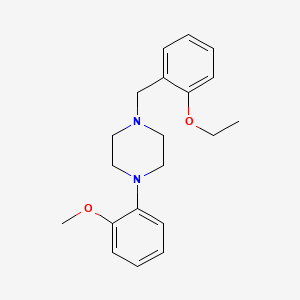![molecular formula C19H21NO4 B5760562 ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5760562.png)
ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate, also known as EPPB, is a synthetic compound that has gained attention for its potential use in scientific research.
Mecanismo De Acción
Ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate acts by selectively inhibiting the activity of enzymes that are involved in cancer cell proliferation and inflammation. Specifically, ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate targets the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate increases the levels of endocannabinoids, which in turn activate cannabinoid receptors and exert anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has also been found to have antioxidant properties and to modulate the immune system. ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has been shown to have low toxicity and to be well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has several advantages for use in lab experiments. It is a synthetic compound with good purity, making it easier to control experimental conditions. ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has also been found to be stable under a range of conditions, making it suitable for use in a variety of assays. However, ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has some limitations, including its relatively high cost and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
Further research is needed to fully understand the potential applications of ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate in scientific research. Future studies could focus on optimizing the synthesis method to reduce the cost of production, as well as investigating the effects of ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate on other enzymes and pathways. In addition, studies could explore the potential use of ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate in combination with other compounds for enhanced therapeutic effects. Overall, ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate shows promise as a potential tool for scientific research and warrants further investigation.
Métodos De Síntesis
Ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with 4-methylphenol, followed by the addition of 3-chloropropanoic acid. The resulting intermediate is then treated with ethyl chloroformate to yield ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate. The synthesis method has been optimized to produce high yields of ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate with good purity.
Aplicaciones Científicas De Investigación
Ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate can inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
ethyl 4-[3-(4-methylphenoxy)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-23-19(22)15-6-8-16(9-7-15)20-18(21)12-13-24-17-10-4-14(2)5-11-17/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMOIFSYUZWYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCOC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-p-Tolyloxy-propionylamino)-benzoic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5760496.png)
![ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5760499.png)
![2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B5760522.png)



![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5760560.png)
![3-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5760578.png)
